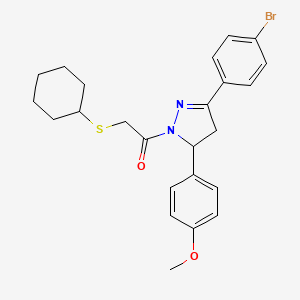

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazoline compounds involves multi-step reactions, typically starting from ketones or aldehydes. These processes may include the Gewald synthesis technique or Vilsmeier-Haack reaction, leading to the formation of Schiff bases and subsequent cyclization to obtain the pyrazoline derivatives (Puthran et al., 2019).

Molecular Structure Analysis

Molecular structure investigations of similar compounds are conducted using spectroscopic techniques and computational methods like DFT (Density Functional Theory). These studies reveal the optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO gap, indicating charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis helps in understanding the distribution of electronic density, which is crucial for predicting reactivity and interaction sites (Mary et al., 2015).

Chemical Reactions and Properties

Pyrazoline compounds can participate in various chemical reactions, including cycloadditions and substitution reactions, due to the presence of reactive functional groups. These reactions are essential for further functionalization and application of the compound in synthesis and medicinal chemistry (Salem et al., 2016).

Physical Properties Analysis

The physical properties of pyrazoline derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods like X-ray crystallography. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and overall molecular geometry (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are studied through spectroscopic evaluations and theoretical calculations. Notably, the stability of pyrazoline compounds can be attributed to hyper-conjugative interactions and charge delocalization. Additionally, their potential for nonlinear optical applications is assessed through first hyperpolarizability calculations (Tamer et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has explored the synthesis of novel Schiff bases and pyrazoline derivatives, highlighting their significant antimicrobial properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. These compounds were evaluated for their in vitro antimicrobial activity, with several derivatives exhibiting excellent activity against various pathogens (Puthran et al., 2019).

Furthermore, Hawaiz (2018) designed and synthesized new Pyrazolinyl bromophenylthiazoles, demonstrating a methodical approach to obtaining derivatives with potential antibacterial properties. Spectroscopic techniques were used to elucidate the structures of the prepared compounds, which were then screened for their antimicrobial effectiveness (Hawaiz, 2018).

Molecular Structure and Analysis

Another study by Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and theoretical analyses of a compound structurally related to 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. This research provides valuable insights into the stability, charge transfer, and potential applications in nonlinear optics and as an anti-neoplastic agent based on molecular docking studies (Mary et al., 2015).

Regioselective Synthesis and Fluorescence Properties

Alizadeh et al. (2015) reported on the regioselective synthesis of pyrazole derivatives, highlighting methodologies that could be applicable to synthesizing compounds like 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. Such processes are critical for developing new materials with potential applications in various fields, including materials science (Alizadeh et al., 2015).

Eigenschaften

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BrN2O2S/c1-29-20-13-9-18(10-14-20)23-15-22(17-7-11-19(25)12-8-17)26-27(23)24(28)16-30-21-5-3-2-4-6-21/h7-14,21,23H,2-6,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLVMFFSDMOPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)